molecular formula C19H20N2O3S3 B6543079 2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060292-57-0

2-[4-(5-ethylthiophene-2-sulfonamido)phenyl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B6543079
CAS RN: 1060292-57-0
M. Wt: 420.6 g/mol
InChI Key: FCEVVOAMMJEASG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains two thiophene rings, which are five-membered rings containing four carbon atoms and a sulfur atom. It also contains an acetamide group (CH3CONH2), which is a derivative of acetic acid where the hydroxyl group has been replaced by an amine group .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the thiophene rings and the acetamide group suggest that it might have interesting electronic properties. For instance, thiophene is a heterocyclic compound that is aromatic, meaning it has a stable ring of atoms that contains delocalized electrons .


Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence and position of functional groups, the electronic structure of the molecule, and the conditions under which reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of functional groups, and the presence of any charges or polar regions .

Future Directions

The study and application of this compound could be a potential area for future research, given its complex structure and the presence of functional groups that are often found in biologically active compounds .

properties

IUPAC Name

2-[4-[(5-ethylthiophen-2-yl)sulfonylamino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S3/c1-2-16-9-10-19(26-16)27(23,24)21-15-7-5-14(6-8-15)12-18(22)20-13-17-4-3-11-25-17/h3-11,21H,2,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEVVOAMMJEASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(5-ethylthiophene-2-sulfonamido)phenyl)-N-(thiophen-2-ylmethyl)acetamide

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